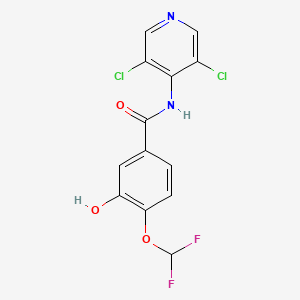![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)
2,7-Dimethylbenz[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz[a]anthracene, with two methyl groups attached at the 2 and 7 positions of the anthracene ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety protocols to handle the toxic intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives, where the aromaticity of the anthracene ring is partially lost.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 2,7-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.
Substitution: Formation of 2,7-dihalobenz[a]anthracene derivatives.
科学的研究の応用
2,7-Dimethylbenz[a]anthracene is extensively used in scientific research due to its ability to induce tumors. Some key applications include:
Cancer Research: Used as a model compound to study the mechanisms of carcinogenesis and to test the efficacy of anti-cancer drugs.
Toxicology Studies: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Immunology: Used to study the immunosuppressive effects and the impact on the immune system.
Environmental Science: Serves as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons.
作用機序
The carcinogenic effects of 2,7-Dimethylbenz[a]anthracene are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cancer. The compound is metabolically activated by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. The interleukin-2 pathway is also implicated in its immunosuppressive effects .
類似化合物との比較
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure but different methyl group positions.
Benz[a]anthracene: The parent compound without methyl substitutions.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness: 2,7-Dimethylbenz[a]anthracene is unique due to its specific methyl group positions, which influence its reactivity and biological effects. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts, leading to variations in its carcinogenic potency and immunosuppressive properties.
特性
IUPAC Name |
2,7-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBKKYXTKBXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)







